1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one is a synthetic compound that combines a pyrazole moiety with a piperidine and phenoxyethanone structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmaceuticals. The molecular formula for this compound is C16H20N2O2, and it has a molecular weight of approximately 284.35 g/mol.
The compound is synthesized in laboratory settings, often utilizing various organic synthesis techniques. It is not naturally occurring and is primarily studied for its pharmacological properties.
This compound can be classified as an organic heterocyclic compound due to the presence of both nitrogen-containing rings (pyrazole and piperidine). It falls under the category of small molecules, which are often used in drug development processes.
The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one typically involves several key steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate reactions. Reaction conditions such as temperature and time are crucial for optimizing yield and purity.
The molecular structure of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one features:
The structural representation can be described using various notations:
CC1=NN(C=C1C(=O)C(COC2=CC=CC=C2)=O)CNC3CCCCC3
ZKJXKXQZQLOZHG-UHFFFAOYSA-N
The compound can participate in various chemical reactions, including:
Reaction conditions such as pH, temperature, and solvent choice significantly affect reaction pathways and outcomes. For example, acylation reactions may require acidic or basic conditions depending on the reactivity of the acylating agent used.
The mechanism of action for 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one is not fully elucidated but may involve:
Studies on similar compounds suggest that modifications in the structure can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships in drug design.
Key physical properties include:
Chemical properties include:
This compound has potential applications in:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5